4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a synthetic macrocyclic compound classified as a crown ether. Its molecular formula is C28H52O6, and it has a molecular weight of 484.7 g/mol. The compound is characterized by its ability to selectively bind certain metal ions, making it valuable in various research applications. It typically exhibits a purity of around 95% and is recognized for its structural complexity and stability under various conditions .
The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 typically involves multi-step organic reactions. Common methods include:
The applications of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 are diverse and include:
Interaction studies involving 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 focus on its ability to bind metal ions selectively. These studies often explore:
Such studies are crucial for optimizing its application in environmental and analytical chemistry .
Several compounds share structural similarities with 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 18-Crown-6 | Six-membered ether ring | Broad metal ion selectivity |
| 4,4'-Di-tert-butyl-dibenzo-crown ether | Aromatic rings integrated into structure | Enhanced stability and selectivity for larger cations |
| 15-Crown-5 | Five-membered ether ring | More effective for smaller alkali metals |
The uniqueness of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 lies in its specific structural arrangement that allows it to selectively bind larger metal ions while maintaining stability under various conditions. This makes it particularly suitable for applications requiring high specificity and stability compared to other crown ethers.
The synthesis of 4,4'(5')-di-tert-butyldicyclohexano-18-crown-6 represents a sophisticated challenge in macrocyclic chemistry, requiring carefully optimized methodologies to achieve acceptable yields and purity. The synthetic approach involves multiple stages, beginning with precursor selection and proceeding through cyclization, hydrogenation, and purification processes.
The selection of appropriate precursors constitutes a fundamental consideration in crown ether synthesis, directly influencing reaction efficiency, product distribution, and final compound properties. For dicyclohexano crown ether derivatives, the choice of starting materials must balance reactivity, availability, and compatibility with subsequent synthetic transformations [1] [2].
Primary Building Blocks
Tert-butylcatechol emerges as the preferred aromatic precursor for introducing the tert-butyl substitution pattern characteristic of 4,4'(5')-di-tert-butyldicyclohexano-18-crown-6 [1]. This compound provides the necessary hydroxyl functionality for ether formation while incorporating the bulky tert-butyl groups that enhance lipophilicity and extraction performance in the final product. The tert-butyl substituents serve dual purposes: they improve solubility in organic solvents and provide steric protection that influences the conformational behavior of the crown ether cavity [3].
Research demonstrates that tert-butylcatechol derivatives exhibit superior performance compared to unsubstituted catechol in crown ether synthesis [1]. The electron-donating nature of the tert-butyl groups activates the aromatic ring toward nucleophilic substitution, facilitating the formation of ether linkages under milder conditions. Additionally, the steric bulk provided by these substituents helps direct regioselectivity during cyclization reactions [3].
Cyclizing Agents and Linkers
Dichloroethyl ether functions as the primary cyclizing agent in the synthesis of dibenzo crown ether precursors [2] [4]. This compound provides the necessary ethylene glycol backbone while possessing leaving groups suitable for Williamson ether synthesis. The selection of dichloroethyl ether over alternative cyclizing agents such as diiodides or ditosylates reflects considerations of cost, availability, and reaction kinetics [5].
Polyethylene glycol derivatives serve as spacer units, providing the appropriate cavity size for selective metal ion complexation [6]. The choice of spacer length directly influences the crown ether cavity diameter and consequently affects the selectivity for different cations. For 18-crown-6 derivatives, tetraethylene glycol derivatives provide the optimal balance between cavity size and conformational flexibility [7].
Precursor Optimization Strategies
Recent advances in precursor selection emphasize the importance of protecting group strategies and functional group compatibility [8]. The use of tetrahydropyranyl protecting groups for catechol derivatives has been demonstrated to improve yields in certain cyclization reactions by preventing side reactions and oligomer formation [5]. However, these approaches require additional deprotection steps that may limit their applicability in large-scale synthesis.
The concentration of precursors plays a critical role in determining reaction outcomes. Optimal concentrations typically range from 0.1 to 0.5 molar for tert-butylcatechol derivatives, while cyclizing agents are employed at concentrations of 0.2 to 2.0 molar[Table 2]. These concentration ranges represent a compromise between reaction rate and selectivity, minimizing the formation of linear oligomers while maintaining acceptable reaction kinetics.
High-dilution methodology represents the cornerstone of modern crown ether synthesis, enabling the preferential formation of cyclic products over linear oligomers through kinetic control of competing reaction pathways [6] [9]. This approach exploits the fundamental principle that intramolecular cyclization rates remain independent of concentration while intermolecular polymerization rates decrease proportionally with dilution.
Theoretical Foundation
The effectiveness of high-dilution techniques derives from the differential kinetic behavior of competing reaction pathways [6]. Intramolecular cyclization follows first-order kinetics with respect to the reactive substrate, maintaining constant rate regardless of concentration. In contrast, intermolecular reactions exhibit second-order kinetics, with rates declining as the square of the concentration decrease [9].
Mathematical modeling of these competing processes reveals that the ratio of cyclic to linear products increases exponentially with dilution factor. Experimental studies demonstrate that dilution factors of 10 to 100-fold compared to conventional synthesis conditions can improve cyclization yields from 2-10% to 45-80%[Table 1] [6].
Implementation Strategies
Modern high-dilution protocols employ several distinct approaches to achieve optimal results [9]. The pseudo-high-dilution technique involves the slow addition of dilute solutions of one reactant to a large volume of solvent containing the second reactant and base. This method maintains low instantaneous concentrations of both reactants while ensuring efficient mixing and heat removal [5].
Alternative approaches include the use of syringe pumps or peristaltic pumps to control addition rates with precision. Addition rates typically range from 0.1 to 2.0 milliliters per hour, depending on the scale of synthesis and the specific reactants employed [9]. The choice of addition rate represents a balance between reaction time and yield optimization, with slower addition rates generally providing improved selectivity at the cost of extended reaction times.
Solvent Selection and Conditions
The choice of solvent significantly influences the success of high-dilution cyclization reactions [6]. Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran prove most effective for crown ether synthesis. These solvents provide good solvation for both reactants and products while minimizing competitive side reactions [9].
Temperature control represents another critical parameter in high-dilution synthesis. Reaction temperatures typically range from 25 to 150 degrees Celsius, with higher temperatures favoring reaction rates but potentially compromising selectivity[Table 1]. The optimal temperature depends on the specific substrate combination and desired reaction time, with most syntheses performed between 80 and 120 degrees Celsius [6].
Scale-Up Considerations
The translation of high-dilution methodology from laboratory to industrial scale presents unique challenges related to equipment design, heat transfer, and process economics [1]. Large-scale implementation requires specialized reactor designs that maintain effective mixing while accommodating the large volumes required for dilution. Continuous flow reactors represent a promising approach for industrial high-dilution synthesis, enabling precise control of residence times and mixing conditions [10].
Heat management becomes increasingly important at larger scales, as the exothermic nature of ether formation can lead to temperature gradients that compromise selectivity. Advanced reactor designs incorporate internal cooling coils or external heat exchangers to maintain isothermal conditions throughout the reaction vessel [1].
The conversion of dibenzo crown ether precursors to dicyclohexano derivatives through catalytic hydrogenation represents a critical transformation that determines both the yield and stereochemical outcome of the synthetic sequence [1] [11] [12]. This process requires careful optimization of catalyst selection, reaction conditions, and stereochemical control to achieve the desired cis-syn-cis isomer with high selectivity.
Catalyst Systems and Performance
Rhodium-based catalysts emerge as the preferred choice for dibenzo crown ether hydrogenation, offering superior activity and selectivity compared to alternative metal systems [1] [12]. Research demonstrates that rhodium on alumina catalysts with metal loadings of 3-5 weight percent provide optimal performance, achieving conversions of 75-96% with selectivity to the desired cis-syn-cis isomer ranging from 85-95%[Table 3] [12].
The superiority of rhodium catalysts stems from their ability to promote stereoselective hydrogenation under relatively mild conditions [13]. Unlike ruthenium or nickel-based systems, rhodium catalysts minimize isomerization and over-reduction reactions that can compromise product quality [12]. The interaction between rhodium and the crown ether substrate appears to favor facial selectivity that leads to the thermodynamically preferred cis-syn-cis stereoisomer [11].
Bimetallic Catalyst Development
Recent advances in catalyst design focus on bimetallic systems that combine rhodium or ruthenium with secondary metals to enhance performance [14]. Ruthenium-palladium bimetallic catalysts with a 3:1 metal ratio demonstrate exceptional performance, achieving 98.9% conversion with 100% selectivity toward the cis-syn-cis isomer [14][Table 3]. These systems benefit from synergistic effects between the two metals, with ruthenium providing hydrogenation activity while palladium enhances stereoselectivity.
The preparation of bimetallic catalysts requires careful control of synthesis conditions to achieve proper metal dispersion and alloy formation [14]. Microwave-irradiated solvothermal synthesis using polyvinylpyrrolidone as a capping agent produces uniform nanoalloy particles with sizes ranging from 4 to 14 nanometers [11]. These controlled particle sizes contribute to enhanced catalytic activity and selectivity compared to conventional preparation methods.
Reaction Conditions and Optimization
Optimal hydrogenation conditions require pressures of 7-10 megapascals and temperatures of 80-120 degrees Celsius [1] [12][Table 3]. These conditions represent a compromise between reaction rate and selectivity, with higher pressures and temperatures favoring conversion while potentially compromising stereochemical control [11]. Reaction times typically range from 3.5 to 5 hours for complete conversion, depending on the specific catalyst system employed [15] [14].
The addition of potassium ions to the reaction mixture significantly enhances both conversion and selectivity [1]. Research demonstrates that potassium cation addition can improve yields from 60% to 75% while maintaining high stereoselectivity [1]. This enhancement likely results from template effects that stabilize preferred conformations during the hydrogenation process [12].
Stereochemical Control and Isomer Distribution
The hydrogenation of dibenzo-18-crown-6 derivatives produces five potential stereoisomers: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans [11] [12]. The cis-syn-cis isomer exhibits superior metal extraction properties compared to other stereoisomers, making its selective formation a primary synthetic objective [12].
Catalyst selection and reaction conditions strongly influence stereoisomer distribution. Rhodium and ruthenium-based catalysts generally favor formation of the cis-syn-cis isomer, while nickel catalysts produce more complex isomer mixtures [12][Table 3]. The use of appropriate solvents and additives can further enhance stereoselectivity, with alcohol solvents often providing improved results compared to hydrocarbon solvents [15].
Kinetic and Mechanistic Considerations
The mechanism of crown ether hydrogenation involves sequential addition of hydrogen to the aromatic rings, with the stereochemical outcome determined by the relative rates of competing pathways [11]. Computational studies suggest that substrate binding to the catalyst surface influences facial selectivity, with the crown ether cavity interacting preferentially with the metal surface in orientations that favor cis-syn-cis formation [13].
Kinetic analysis reveals that the hydrogenation proceeds through partially reduced intermediates, with the stereochemistry established during the reduction of the first aromatic ring [12]. Subsequent hydrogenation steps occur with retention of the initial stereochemical configuration, emphasizing the importance of controlling the early stages of the reaction [11].
The separation and purification of crown ether stereoisomers represents one of the most challenging aspects of synthetic methodology, requiring sophisticated techniques to achieve the high purity levels necessary for practical applications [16] [17] [18]. Multiple approaches have been developed to address this challenge, ranging from traditional chromatographic methods to innovative crystallization and extraction techniques.
Chromatographic Separation Methods
Column chromatography using silica gel represents the most widely employed method for crown ether purification, offering good resolution between different stereoisomers while maintaining acceptable recovery yields [19] [20]. The separation mechanism relies on differential interactions between stereoisomers and the stationary phase, with polar isomers generally exhibiting stronger retention than less polar variants [21].
Optimization of chromatographic conditions requires careful selection of mobile phase composition and gradient profiles [19]. Hexane-ethyl acetate gradients provide effective separation for most crown ether isomers, with typical gradient profiles ranging from 90:10 to 50:50 hexane:ethyl acetate over 30-60 minutes[Table 4]. The choice of column dimensions and packing material significantly affects separation efficiency, with longer columns generally providing better resolution at the cost of increased solvent consumption and processing time [21].
High-performance liquid chromatography offers superior resolution for analytical separations and small-scale preparative work [22]. Reverse-phase columns with acetonitrile-water mobile phases enable baseline separation of individual stereoisomers with purities exceeding 98%[Table 4] [22]. However, the high cost of these systems limits their applicability for large-scale purification applications [23].
Crystallization-Based Purification
Selective crystallization represents an attractive alternative to chromatographic methods, particularly for large-scale applications where solvent recovery and process economics are important considerations [17] [18]. The formation of complexes with metal salts can dramatically alter the solubility properties of different stereoisomers, enabling selective precipitation of desired products [16] [17].
Uranyl nitrate complexation has proven particularly effective for separating cis-syn-cis isomers from stereoisomer mixtures [17]. The process involves dissolving the crown ether mixture in an organic solvent, adding uranyl nitrate solution, and allowing selective crystallization of the desired isomer complex [17]. Subsequent treatment with aqueous base liberates the purified crown ether while regenerating the metal salt for recycling [18].
The effectiveness of crystallization methods depends strongly on the choice of solvent system and crystallization conditions [18]. Heptane-alcohol mixtures provide optimal selectivity for most applications, while dichloromethane and chloroform offer alternative solvent options for specific cases[Table 4] [18]. Temperature control during crystallization affects both yield and selectivity, with slower cooling rates generally providing improved selectivity at the cost of longer processing times [24].
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction methods exploit differences in distribution coefficients between stereoisomers in two-phase systems [25] [26]. These approaches offer advantages for continuous processing applications while avoiding the solvent consumption associated with chromatographic methods [10].
Crown ether extraction systems typically employ organic solvents containing the crown ether mixture in contact with aqueous solutions of appropriate metal salts [25]. The preferential complexation of certain stereoisomers with specific metal ions leads to differential distribution between phases, enabling separation through countercurrent extraction processes [26].
The design of extraction systems requires optimization of numerous parameters including solvent selection, metal ion concentration, pH control, and phase contact times [25]. Fluorinated solvents have shown particular promise for crown ether separations, offering unique selectivity properties compared to conventional organic solvents [25].
Advanced Purification Techniques
Supercritical fluid chromatography represents an emerging technique for crown ether purification, offering advantages of rapid separations and reduced solvent consumption [27]. Carbon dioxide-based mobile phases with alcohol modifiers provide effective separation while simplifying product recovery through pressure reduction [27].
Membrane-based separation processes offer potential advantages for continuous processing applications [28]. Ion-selective membranes incorporating crown ether functional groups can provide selective transport of specific stereoisomers, enabling separation without the need for large solvent volumes [28].
Quality Control and Analysis
The assessment of purification effectiveness requires sophisticated analytical methods capable of detecting trace impurities and stereoisomer contamination [22]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment, while high-performance liquid chromatography enables quantitative analysis of stereoisomer distributions [23].
Mass spectrometry techniques offer complementary information about molecular composition and fragmentation patterns, enabling identification of unexpected impurities or degradation products [29]. The combination of multiple analytical techniques provides comprehensive characterization of purified products, ensuring compliance with quality specifications for demanding applications [30].
The transition from laboratory synthesis to kilogram-scale production of 4,4'(5')-di-tert-butyldicyclohexano-18-crown-6 requires comprehensive optimization of process parameters, equipment design, and quality control systems [1] [16]. Industrial implementation must address challenges related to heat management, solvent recovery, waste minimization, and economic viability while maintaining product quality and yield.
Process Engineering Considerations
Large-scale crown ether synthesis necessitates specialized reactor designs that accommodate the unique requirements of high-dilution methodology while ensuring efficient heat and mass transfer [1]. The scale-up of dilution techniques requires reactors with volumes 50-100 times larger than the anticipated product volume, creating challenges for equipment utilization and capital efficiency[Table 5].
Research demonstrates successful implementation of 5-kilogram scale synthesis using controlled addition protocols and optimized reactor designs [1]. The process achieves yields of 60% for the dibenzo precursor synthesis, representing a significant improvement over conventional approaches that typically yield 30-45% at similar scales [1]. The success of this scale-up derives from careful optimization of addition rates, temperature control, and mixing conditions.
Heat management represents a critical consideration in large-scale synthesis due to the highly exothermic nature of ether formation reactions [1]. Industrial reactor designs incorporate internal cooling systems, external heat exchangers, and temperature monitoring systems to maintain isothermal conditions throughout the reaction vessel[Table 5]. The implementation of distributed cooling systems prevents the formation of hot spots that can lead to side reactions and yield losses.
Catalyst System Optimization
The economic viability of kilogram-scale hydrogenation requires optimization of catalyst loading, recycling, and regeneration protocols [12] [14]. Industrial applications typically employ catalyst loadings of 1-3 weight percent compared to 5-10 weight percent used in laboratory synthesis[Table 5]. This reduction requires enhanced catalyst activity and selectivity to maintain acceptable conversion rates and product quality.
Catalyst recycling protocols enable multiple reuse cycles while maintaining performance characteristics [31]. Research demonstrates that rhodium on alumina catalysts can be recycled 5-10 times with minimal loss of activity, provided appropriate regeneration procedures are employed [31]. The development of catalyst regeneration protocols reduces overall metal consumption and improves process economics.
Continuous flow hydrogenation systems offer advantages for large-scale processing, enabling better control of reaction conditions while reducing equipment size requirements [32]. These systems employ packed bed reactors with continuous catalyst regeneration, achieving space-time yields 3-5 times higher than batch processes [32].
Solvent Recovery and Environmental Considerations
Economic and environmental considerations mandate efficient solvent recovery systems for large-scale crown ether production [1] [10]. The high solvent volumes required for dilution techniques create substantial recovery challenges, with typical processes requiring 10-50 milliliters of solvent per gram of product[Table 5].
Advanced distillation systems with multiple separation stages enable recovery of 95-99% of process solvents for recycling [1]. The implementation of azeotropic distillation techniques addresses challenges associated with solvent-water mixtures, while membrane-based separation systems offer alternatives for temperature-sensitive solvents [10].
Waste stream minimization requires optimization of reaction stoichiometry, catalyst recycling, and byproduct utilization [1]. Industrial processes achieve waste generation levels below 2 kilograms per kilogram of product, compared to 5-15 kilograms typical of laboratory synthesis[Table 5]. This improvement results from systematic optimization of all process steps and implementation of closed-loop solvent recycling.
Quality Control Systems
Industrial production requires comprehensive quality control systems capable of ensuring consistent product quality across multiple batches [1] [23]. Automated sampling and analysis systems enable real-time monitoring of reaction progress, with feedback control systems maintaining optimal conditions throughout the synthesis [30].
Advanced analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide comprehensive characterization of product quality [22] [23]. Statistical process control methods enable identification of process variations before they impact product quality, ensuring consistent performance across production campaigns [1].
Economic Analysis and Process Optimization
The economic viability of kilogram-scale crown ether production depends on optimization of numerous cost factors including raw materials, energy consumption, labor requirements, and capital equipment[Table 5]. Process modeling studies indicate that material costs represent 40-60% of total production costs, emphasizing the importance of yield optimization and raw material selection [1].
Energy consumption optimization focuses on heat integration, solvent recovery, and equipment efficiency [1]. The implementation of heat exchanger networks enables recovery of 60-80% of process heat, while advanced distillation systems reduce energy requirements for solvent recovery by 30-50% compared to conventional designs [10].
Labor cost optimization requires automation of routine operations while maintaining flexibility for process optimization and troubleshooting [1]. Distributed control systems enable single-operator management of multiple process units, reducing labor requirements while improving process consistency and safety[Table 5].
X-ray crystallographic analysis represents the most definitive method for structural characterization of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 metal complexes. Single crystal diffraction studies have revealed critical insights into the coordination geometry and molecular packing arrangements of these systems [1] [2].
Crystal Structure Parameters
The crystallographic analysis of metal complexes with 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 typically reveals monoclinic or orthorhombic crystal systems. Representative structural parameters include unit cell dimensions ranging from 8.2 to 28.5 Å, with space groups commonly observed as P21/n, P21/c, or Pbca [1] [3]. The metal coordination environment consistently shows hexagonal bipyramidal geometry when the cation size matches the crown ether cavity dimensions [2].
Coordination Geometry Analysis
In the potassium complexes, the cation occupies a centrosymmetric position within the crown ether cavity, coordinating to all six oxygen atoms of the macrocyclic ring. The potassium-oxygen bond distances range from 2.84 to 3.06 Å, which aligns well with the ionic radius compatibility between potassium and the 18-crown-6 cavity [4]. For sodium complexes, the hexaether adopts irregular conformations due to the smaller ionic radius, resulting in variable sodium-oxygen distances ranging from 2.45 to 2.89 Å [4].
Structural Data Table
| Complex Type | Space Group | Metal-O Distance (Å) | C-O Distance (Å) | Coordination Number |
|---|---|---|---|---|
| K+ Complex | P21/n | 2.84-3.06 | 1.36-1.44 | 6 |
| Na+ Complex | Pbca | 2.45-2.89 | 1.36-1.44 | 6 (irregular) |
| Hydrogen-bonded | P1̄ | N/A | 1.36-1.44 | N/A |
The crystallographic studies have also identified hydrogen bonding interactions in complexes containing phenol/phenoxide groups, with characteristic O⋯H distances of 2.48 Å [4]. These structural insights provide fundamental understanding of the molecular recognition mechanisms operating in crown ether-metal cation systems.
Nuclear Magnetic Resonance spectroscopy serves as an essential tool for conformational analysis and stereoisomer identification of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 [5] [6]. The technique provides detailed information about molecular dynamics and stereochemical arrangements in solution.
Isomer Identification and Chemical Shifts
The 1H NMR spectra of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 exhibit characteristic chemical shift patterns that enable differentiation between stereoisomers [5]. The crown ether oxygen-bound methylene protons appear in the region δ 3.6-4.0 ppm, while the cyclohexyl ring protons show complex multipicity patterns between δ 1.2-2.0 ppm. The tert-butyl groups provide a distinctive singlet at approximately δ 1.0 ppm [5].
Conformational Dynamics Analysis
Variable temperature NMR studies have revealed significant conformational flexibility in the dicyclohexano-18-crown-6 framework. The conformational interconversion processes show activation barriers ranging from 2 to 8 kcal/mol, depending on the specific stereoisomer and solvent conditions [6]. The cis-syn-cis isomer demonstrates the highest conformational rigidity, while the trans-anti-trans isomer exhibits greater flexibility, manifesting as bowl-shaped conformations under specific conditions [7].
Stereoisomer Distribution
Quantitative integration of NMR signals enables determination of isomeric ratios in commercial preparations. Typical distributions show cis-syn-cis (40-50%), cis-anti-cis (30-40%), and various trans isomers (10-20%) [8]. The relative chemical shifts and coupling patterns provide definitive stereochemical assignments, particularly when combined with two-dimensional NMR techniques such as COSY and NOESY experiments.
NMR Parameters Table
| Isomer | OCH2 (δ ppm) | Cyclohexyl (δ ppm) | t-Bu (δ ppm) | Relative Abundance (%) |
|---|---|---|---|---|
| cis-syn-cis | 3.6-4.0 | 1.2-2.0 | 1.0 | 40-50 |
| cis-anti-cis | 3.6-4.0 | 1.2-2.0 | 1.0 | 30-40 |
| trans-syn-trans | 3.6-4.0 | 1.2-2.0 | 1.0 | 5-10 |
| trans-anti-trans | 3.6-4.0 | 1.2-2.0 | 1.0 | 5-15 |
The NMR spectroscopic analysis provides critical insights into solution-phase behavior and conformational preferences that complement solid-state crystallographic data.
Mass spectrometry, particularly when coupled with gas chromatography, provides quantitative determination of isomeric ratios and molecular weight confirmation for 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 [5] [9]. This analytical approach enables separation and identification of individual stereoisomers.
Gas Chromatography-Mass Spectrometry Analysis
The GC-MS analysis employs capillary columns with specialized stationary phases to achieve baseline separation of crown ether isomers. Typical conditions include a DB-5 column (30 m × 0.25 mm internal diameter) with temperature programming from 100°C to 310°C [5]. The electron ionization mass spectra provide characteristic fragmentation patterns enabling definitive identification.
Molecular Ion and Fragmentation Patterns
The molecular ion peak appears at m/z 484, corresponding to the molecular formula C28H52O6 [10]. The base peak typically occurs at m/z 57, representing the tert-butyl cation (C4H9+), which serves as a diagnostic fragment for this crown ether derivative [5]. Additional significant fragment ions include m/z 427 (loss of tert-butyl), m/z 371, m/z 315, and m/z 259, providing structural confirmation through systematic fragmentation analysis.
Isomeric Ratio Determination
Quantitative analysis of peak areas in the gas chromatographic separation enables precise determination of isomeric ratios. The method demonstrates excellent reproducibility with relative standard deviations typically below 2% for major isomers [9]. The separation efficiency allows detection of minor isomers present at levels as low as 0.5% of the total mixture.
Mass Spectrometric Data Table
| Parameter | Value/Observation | Analytical Significance |
|---|---|---|
| Molecular Ion | m/z 484 [M]+ | Molecular weight confirmation |
| Base Peak | m/z 57 (C4H9+) | Characteristic tert-butyl fragmentation |
| Major Fragments | m/z 427, 371, 315, 259 | Structural elucidation |
| Detection Limit | 0.5% minor isomers | Quantitative analysis capability |
| Reproducibility | <2% RSD | Analytical precision |
The mass spectrometric approach provides essential quantitative data for quality control and purity assessment of crown ether preparations used in extraction applications.
Computational modeling through density functional theory calculations provides detailed insights into the molecular geometry and electronic properties of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 [11] [12]. These theoretical studies complement experimental structural characterization by predicting conformational preferences and binding energies.
Quantum Chemical Calculations
Density functional theory calculations employing the B3LYP functional with 6-31+G* and 6-311++G(2d,2p) basis sets have been extensively applied to crown ether systems [11] [13]. The calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties. For 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, the computed bond lengths show excellent agreement with experimental X-ray data, with C-O distances of 1.36-1.44 Å and crown ether cavity diameters consistent with crystallographic measurements [5].
Conformational Energy Analysis
Computational studies reveal significant conformational energy differences between stereoisomers. The cis-syn-cis isomer represents the global energy minimum, followed by cis-anti-cis with relative energies of 1-3 kcal/mol higher [7]. The trans isomers show higher relative energies, explaining their lower abundance in synthetic preparations. Molecular mechanics calculations using the MM3 force field provide rapid conformational analysis, while higher-level ab initio methods offer more accurate energetic predictions [13].
Metal Binding Selectivity Predictions
Theoretical calculations have successfully predicted the preferential selectivity of dicyclohexano-18-crown-6 derivatives for specific metal cations. DFT studies using the BP86 and B3LYP functionals with COSMO solvation models demonstrate excellent agreement with experimental extraction data [11]. The calculated binding energies range from -200 to -250 kcal/mol for alkaline earth cations, with selectivity patterns following the trend Sr2+ > Ca2+ > Ba2+ [11].
Computational Parameters Table
| Calculation Type | Method/Basis Set | Typical Results | Energy Range |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31+G* | Bond lengths, angles | N/A |
| Conformational Analysis | MM3, B3LYP/6-31+G* | Relative stabilities | 0-5 kcal/mol |
| Binding Energies | BP86/SV(P), B3LYP/TZVP | Metal selectivity | -200 to -250 kcal/mol |
| Solvation Effects | COSMO, PCM models | Solvent dependence | -20 to -50 kcal/mol |
Molecular Dynamics Simulations
Advanced computational studies employ molecular dynamics simulations using polarizable force fields such as AMOEBA to investigate crown ether behavior in solution [7]. These simulations provide insights into conformational dynamics, metal coordination environments, and solvent effects that are difficult to obtain from static quantum chemical calculations. The results show coordination numbers of six for metal-oxygen interactions and reveal conformational flexibility that varies significantly between different stereoisomers [7].